![molecular formula C20H18ClN3O3S B11473741 2-amino-7-{3-[(2-chlorobenzyl)oxy]-4-methoxyphenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11473741.png)
2-amino-7-{3-[(2-chlorobenzyl)oxy]-4-methoxyphenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one
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Overview
Description
2-AMINO-7-{3-[(2-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is a complex heterocyclic compound that features a thiazole and pyridine ring system. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-7-{3-[(2-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE typically involves multi-step organic reactions. The process often starts with the preparation of the thiazole ring, followed by the introduction of the pyridine moiety. Key steps include:
Formation of the Thiazole Ring: This can be achieved through the reaction of a suitable thiourea derivative with an α-haloketone.
Coupling with Pyridine: The thiazole intermediate is then coupled with a pyridine derivative under specific conditions to form the desired heterocyclic system.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-7-{3-[(2-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups attached to the thiazole or pyridine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-AMINO-7-{3-[(2-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-AMINO-7-{3-[(2-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole moiety, which also exhibit diverse biological activities.
Thiazole Derivatives: Similar compounds with a thiazole ring, known for their antimicrobial and anticancer properties.
Pyridine Derivatives: Compounds with a pyridine ring, widely used in pharmaceuticals and agrochemicals.
Uniqueness
2-AMINO-7-{3-[(2-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is unique due to its specific combination of thiazole and pyridine rings, along with the presence of methoxy and chlorophenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H18ClN3O3S |
---|---|
Molecular Weight |
415.9 g/mol |
IUPAC Name |
2-amino-7-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C20H18ClN3O3S/c1-26-15-7-6-11(8-16(15)27-10-12-4-2-3-5-14(12)21)13-9-17(25)23-19-18(13)28-20(22)24-19/h2-8,13H,9-10H2,1H3,(H2,22,24)(H,23,25) |
InChI Key |
ATBBMSYCWJBERM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NC3=C2SC(=N3)N)OCC4=CC=CC=C4Cl |
Origin of Product |
United States |
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